N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide
CAS No.: 302807-18-7
Cat. No.: VC4981435
Molecular Formula: C21H23N3O6S
Molecular Weight: 445.49
* For research use only. Not for human or veterinary use.
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide - 302807-18-7](/images/structure/VC4981435.png)
Specification
CAS No. | 302807-18-7 |
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Molecular Formula | C21H23N3O6S |
Molecular Weight | 445.49 |
IUPAC Name | N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)propanamide |
Standard InChI | InChI=1S/C21H23N3O6S/c1-13-14(2)23-30-21(13)24-31(26,27)19-11-5-16(6-12-19)22-20(25)15(3)29-18-9-7-17(28-4)8-10-18/h5-12,15,24H,1-4H3,(H,22,25) |
Standard InChI Key | JCZAPOCBMJVKCA-UHFFFAOYSA-N |
SMILES | CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC |
Introduction
Overview of the Compound
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide is a synthetic organic compound with a complex molecular structure. Its chemical properties and potential applications are of significant interest in pharmaceutical and material sciences.
Key Details:
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Molecular Formula: C19H19N3O5S
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Molecular Weight: 401.44 g/mol
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CAS Number: Not explicitly listed in the sources but related analogs include 301681-50-5 .
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Structure: The compound features a sulfamoyl group attached to a phenyl ring, linked to a methoxyphenoxy-propanamide moiety.
Structural Characteristics
The compound's structure includes:
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Oxazole Ring: The 3,4-dimethyl substitution on the oxazole ring contributes to its steric and electronic properties.
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Sulfamoyl Group: This functional group is known for its role in bioactivity, especially in sulfonamide-based drugs.
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Phenyl and Methoxyphenoxy Groups: These aromatic systems enhance hydrophobicity and potential interactions with biological targets.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions:
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Formation of the oxazole ring through cyclization reactions.
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Introduction of the sulfamoyl group via sulfonation or amination processes.
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Coupling of the phenoxy-propanamide moiety through condensation reactions.
These steps often require controlled reaction conditions, including specific catalysts and solvents.
Biological Relevance
While no direct biological activity data for this specific compound was found in the provided sources, similar sulfamoyl-containing compounds are known for their pharmacological properties:
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Anti-inflammatory Potential: Sulfonamide derivatives often inhibit enzymes like carbonic anhydrase or cyclooxygenase.
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Antitumor Activity: Aromatic sulfonamides have shown efficacy as inhibitors of tumor-associated enzymes.
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Antibacterial Properties: Sulfonamides are well-established as antibacterial agents.
Further studies, including molecular docking and in vitro assays, would be required to confirm its biological activity.
Applications and Research Implications
The compound's structure suggests potential applications in:
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Drug Development:
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Possible use as an enzyme inhibitor due to the sulfamoyl group.
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Exploration as an anti-inflammatory or antitumor agent.
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Material Science:
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Its aromatic and heterocyclic components may be useful in designing advanced materials with specific electronic properties.
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Related Compounds
Several related compounds with similar structures have been studied:
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N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-methoxybenzamide (CAS: 301681-50-5) has been documented with similar physicochemical properties .
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N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide (CAS: 4206-74-0) has a simpler structure but shares key functional groups .
Future Research Directions
To fully understand the potential of this compound:
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Spectroscopic Analysis:
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Use techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure.
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Biological Screening:
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Conduct in vitro studies to assess its pharmacological activities.
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Perform molecular docking to predict interactions with biological targets.
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Toxicological Studies:
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Evaluate safety profiles for potential therapeutic use.
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This compound represents a promising candidate for further exploration in medicinal chemistry and material science due to its unique structural features and functional groups that lend themselves to diverse applications.
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